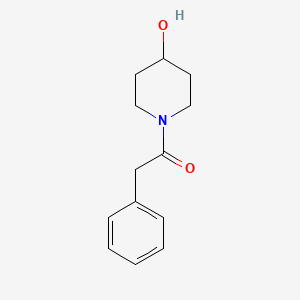

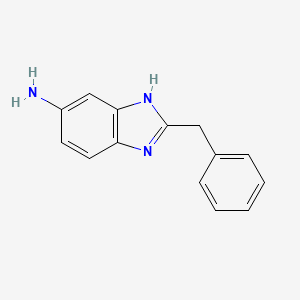

1-(4-Hydroxypiperidin-1-yl)-2-phenylethanone

Overview

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines can be synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of piperidines includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can also vary widely. For example, 1-(4-Hydroxypiperidin-1-yl)ethanone has a molecular weight of 143.18 g/mol and a molecular formula of C7H13NO2 .Scientific Research Applications

Countercurrent Separation of Phytochemicals

Phenylethanoid glycosides and iridoids, groups of water-soluble secondary metabolites known for significant biological activities, present challenges in purification due to their strong adsorption onto solid supports during conventional chromatography. Countercurrent separation (CCS) emerges as an alternative, minimizing solvent use and enhancing sample recovery. This method, leveraging liquid-liquid extraction, has proven effective for isolating these compounds from various plant species, showcasing its utility in separating highly polar molecules like phenylethanoid glycosides and iridoids (Luca et al., 2019).

Fluorescent DNA Staining

Hoechst 33258, a synthetic dye and N-methyl piperazine derivative, binds specifically to the minor groove of double-stranded B-DNA, showing preference for AT-rich sequences. Its derivatives, known for fluorescent properties, serve in various biological applications, including chromosome and nuclear staining, DNA content analysis via flow cytometry, and investigation into plant chromosomes. These applications underscore the dye's significance in plant cell biology and its potential in rational drug design (Issar & Kakkar, 2013).

Metal Ion Chelation

Hydroxypyridinones, particularly the 3-hydroxy-4-pyridinones, demonstrate notable efficiency as chelators for aluminum and iron ions, suggesting potential medical applications. These compounds, through their specific binding interactions and favorable physicochemical properties, present a promising avenue for addressing issues related to metal ion accumulation in biological systems (Santos, 2002).

Synthesis and Acylation of Hydroxycoumarins

Hydroxycoumarins, including 4-hydroxycoumarin, play a pivotal role in organic synthesis, given their biological relevance. This review highlights various synthetic methods and the acylation processes of 4-hydroxycoumarin, alongside its photochemical properties. These compounds find applications in UV protection and fluorescence, further emphasizing the diversity of hydroxycoumarin's applications in chemistry and biology (Yoda et al., 2019).

Pharmacological Properties of p-Coumaric Acid

p-Coumaric acid, a phenolic acid found in various plants, exhibits a range of biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. Its conjugates, through modifications such as esterification and amidation, show enhanced biological activities, suggesting the importance of structural modifications in augmenting the compound's therapeutic potential (Pei et al., 2016).

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the design of various drugs .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different therapeutic applications .

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways, leading to their wide range of pharmacological applications .

Result of Action

Piperidine derivatives are known to have a wide variety of biological activities .

Safety and Hazards

The safety and hazards associated with piperidine derivatives can vary widely depending on the specific compound. For example, loperamide, a piperidine derivative, is associated with a risk for experiencing a range of adverse effects, often life-threatening, if taken for non-therapeutic reasons or at doses higher than the recommended dose .

Future Directions

Properties

IUPAC Name |

1-(4-hydroxypiperidin-1-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-6-8-14(9-7-12)13(16)10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGHKZKJOXICON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(furan-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B3080278.png)

![3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine](/img/structure/B3080289.png)

![5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid](/img/structure/B3080303.png)

![4-[(2-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080318.png)

![4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B3080328.png)

![8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3080336.png)

![4-[(3-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080372.png)

![4-[(2-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080375.png)